molecular formula C11H9NO3 B086475 3-Hydroxy-2-methylquinoline-4-carboxylic acid CAS No. 117-57-7

3-Hydroxy-2-methylquinoline-4-carboxylic acid

Cat. No.: B086475
CAS No.: 117-57-7
M. Wt: 203.19 g/mol
InChI Key: RVGATDHHYVSTQG-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H9NO3. It is characterized by a quinoline core structure, which consists of a benzene ring fused with a pyridine ring.

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of water (P302 + P352) .

Biochemical Analysis

Biochemical Properties

3-Hydroxy-2-methylquinoline-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in chemical synthesis studies . The compound’s interactions with enzymes and proteins can influence its biochemical activity, potentially leading to enzyme inhibition or activation. These interactions are essential for understanding the compound’s role in metabolic pathways and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can be used in chemical synthesis, indicating its stability under certain conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-methylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives with suitable reagents. For instance, the Gould-Jacobs reaction is a classical method used for the synthesis of quinoline derivatives. This reaction typically involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale batch reactors where the reaction conditions are optimized for high yield and purity. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign catalysts, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Hydroxy-2-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and carboxyl groups allow for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

3-hydroxy-2-methylquinoline-4-carboxylic acid
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InChI

InChI=1S/C11H9NO3/c1-6-10(13)9(11(14)15)7-4-2-3-5-8(7)12-6/h2-5,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGATDHHYVSTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
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DSSTOX Substance ID

DTXSID5059458
Record name 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl-
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Molecular Weight

203.19 g/mol
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Physical Description

Yellow to green powder; [Sigma-Aldrich MSDS]
Record name 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid
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CAS No.

117-57-7
Record name 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the photoluminescent properties observed in these metal complexes containing 3-Hydroxy-2-methylquinoline-4-carboxylic acid?

A1: The metal complexes formed with this compound, specifically those with zinc and nickel, exhibit photoluminescence, emitting light in the blue and green regions, respectively [, , ]. This property makes these complexes potentially valuable in various applications such as light-emitting diodes (LEDs), sensors, and biological imaging.

Q2: How does the structure of this compound contribute to the formation and properties of the metal complexes?

A2: this compound acts as a bidentate ligand, meaning it can bind to a metal ion through two donor atoms. The hydroxyl group and the carboxylate group on the quinoline ring provide these binding sites [, ]. The specific arrangement of these groups influences the geometry and stability of the resulting metal complexes. Additionally, the extended aromatic system of the quinoline ring plays a significant role in the observed photoluminescent properties, as confirmed by Time-Dependent Density Functional Theory (TDDFT) calculations [, ].

Q3: What do the optical band gap measurements reveal about these metal complexes?

A3: Studies employing solid-state UV/vis diffuse reflectance spectroscopy determined the optical band gaps for the nickel and zinc complexes with this compound to be 2.25 eV and 1.73 eV, respectively [, ]. These values suggest semiconductive properties, making them potentially useful in applications like solar cells and transistors.

Q4: What are the potential advantages of using hydrothermal synthesis for preparing these metal complexes?

A4: The research highlights the use of hydrothermal synthesis as a method for preparing these metal complexes [, , ]. This technique offers several advantages, including:

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